molecular formula C16H16O4 B1334429 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 307548-94-3

6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B1334429
M. Wt: 272.29 g/mol
InChI Key: JLYIBZRYQJEBHZ-UHFFFAOYSA-N
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Description

6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, commonly referred to as 6-MOP, is a cyclic ketone that is used in scientific research as a synthetic intermediate in the synthesis of other compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 175-176°C. 6-MOP is a versatile and valuable compound that has been used in a variety of scientific research applications.

Scientific Research Applications

Synthetic Protocols and Core Structures

6H-Benzo[c]chromen-6-ones, closely related to 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, are significant due to their role as core structures in secondary metabolites with pharmacological importance. Synthetic protocols for such compounds have been extensively reviewed, highlighting the necessity for efficient synthesis due to their limited natural availability. Techniques include Suzuki coupling reactions, radical-mediated cyclization, and reactions involving Michael acceptors with dicarbonyl compounds, offering pathways to synthesize these complex structures (Ofentse Mazimba, 2016).

Antioxidant Properties

Chromones, including derivatives of 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, have been identified as potent antioxidants. Their ability to neutralize active oxygen species and interrupt free radical processes suggests a protective role against cellular impairment, potentially contributing to the prevention of various diseases. The structural features such as the double bond, carbonyl group, and hydroxyl groups play critical roles in their radical scavenging activity (Preeti Yadav et al., 2014).

properties

IUPAC Name

6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-9(17)8-19-14-7-6-12-11-4-3-5-13(11)16(18)20-15(12)10(14)2/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYIBZRYQJEBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397328
Record name 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS RN

307548-94-3
Record name 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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